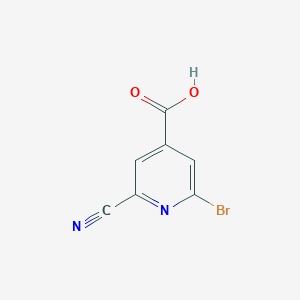
Benzenediamine, N-(1,3-dimethylbutyl)-N'-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine is an organic compound with the molecular formula C18H24N2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenyl group and a methylpentan-2-yl group attached to a benzene-1,2-diamine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine typically involves the reaction of 4-methylpentan-2-amine with phenylbenzene-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine include quinones, amine derivatives, and substituted benzene compounds. These products have various applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a therapeutic agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine include:
- N1-(4-Methylpentan-2-yl)-N4-phenylbenzene-1,4-diamine
- N1-(4-Methylpentan-2-yl)-N4-(phenyl-D₅)benzene-1,4-diamine
- N-(1,3-Dimethylbutyl)-N’-phenyl-1,4-phenylenediamine
Uniqueness
N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine is unique due to its specific structural features and the presence of both phenyl and methylpentan-2-yl groups. These structural characteristics contribute to its distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
151385-78-3 |
|---|---|
Molecular Formula |
C18H24N2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-N-(4-methylpentan-2-yl)-1-N-phenylbenzene-1,2-diamine |
InChI |
InChI=1S/C18H24N2/c1-14(2)13-15(3)19-17-11-7-8-12-18(17)20-16-9-5-4-6-10-16/h4-12,14-15,19-20H,13H2,1-3H3 |
InChI Key |
QYMKLPYJMOMVNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NC1=CC=CC=C1NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



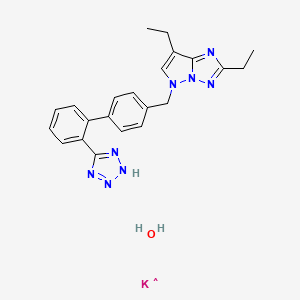
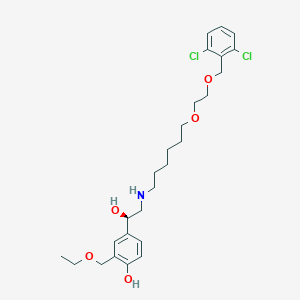
![(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13438873.png)
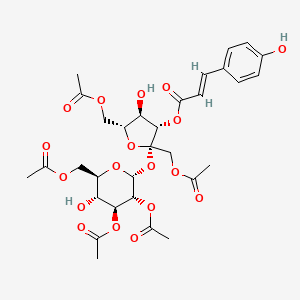

![2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B13438884.png)
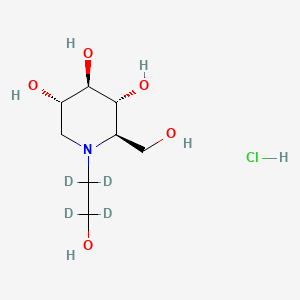
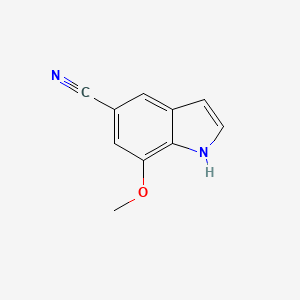
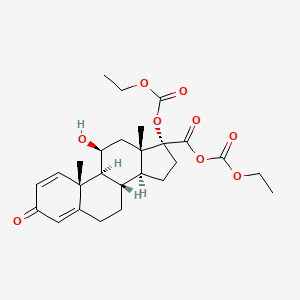
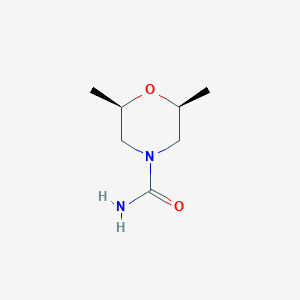
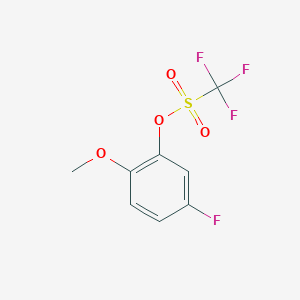
![(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B13438928.png)
